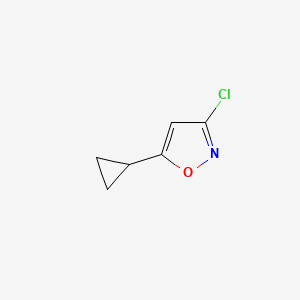

3-Chloro-5-cyclopropyl-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-cyclopropyl-1,2-oxazole is a chemical compound with the CAS Number: 1785423-66-6 . It has a molecular weight of 143.57 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C6H6ClNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Ring Transformations and Synthesis Techniques

- Studies have explored the cyclisation reactions and synthetic routes involving oxazole derivatives. For instance, the transformation of certain compounds into oxazoles under various conditions, providing insights into mechanistic pathways and yielding oxazole derivatives efficiently (Kalogirou et al., 2015). Similarly, another research demonstrated the synthesis of 2,4,5-trisubstituted oxazoles through reactions involving cyclopropanes and nitriles, highlighting the utility of oxazole derivatives in complex synthetic processes (Selvi & Srinivasan, 2014).

Application in Drug Development and Synthesis Optimization

- In drug development, oxazole-containing compounds are important pharmacophores. Research focused on optimizing the synthesis of such compounds for use in drug development, emphasizing improvements in efficiency and reduction of waste (Rizzo et al., 2000). This indicates the relevance of oxazole derivatives in designing biologically active compounds.

Development of Heterocyclic Compounds

- The synthesis of novel heterocyclic compounds, including those with oxazole fragments, has been investigated. Such research offers insights into the construction of macrocyclic structures and their potential applications (Merzhyievskyi et al., 2020). The creation of these compounds underscores the versatility of oxazole derivatives in synthesizing complex molecular architectures.

Catalytic Synthesis and Mechanistic Reviews

- Comprehensive reviews on the catalytic synthesis of oxazole derivatives have been conducted, focusing on mechanistic insights and synthetic methodologies (Shinde et al., 2022). These reviews highlight the ongoing interest in oxazole chemistry and its significance in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

These compounds can bind to various biological targets based on their chemical diversity .

Mode of Action

The mode of action of isoxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Generally, they might interact with their targets via hydrogen bonding, hydrophobic interactions, or other types of chemical interactions .

Propiedades

IUPAC Name |

3-chloro-5-cyclopropyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHLQIRSBNRNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2627143.png)

![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)

![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)

![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)

![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B2627158.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2627159.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)